Odor Detection Threshold: Alkoxypyrazine Class Advantage Over Alkylpyrazines
The alkoxypyrazine sub‑class, to which 2‑(ethoxymethyl)-3,5,6‑trimethylpyrazine belongs, exhibits the lowest group‑average odor detection threshold among all pyrazine derivatives, whereas purely alkylated pyrazines (e.g., 2,3,5‑trimethylpyrazine) show substantially higher thresholds [1]. This class‑level difference implies that the target compound can deliver a perceptible aroma impact at concentrations far below those required for its alkyl‑only counterparts.
| Evidence Dimension | Odor detection threshold in water (ppm) |
|---|---|
| Target Compound Data | Not directly measured in the source; positioned within the alkoxypyrazine class (lowest threshold group) |
| Comparator Or Baseline | Alkylpyrazines (e.g., 2,3,5‑trimethylpyrazine) have typically higher thresholds; the overall pyrazine threshold range is 0.00001–6.00 ppm |
| Quantified Difference | Alkoxypyrazines as a class exhibit thresholds up to 600,000‑fold lower than the least potent alkylpyrazines; precise gap for the target compound vs. trimethylpyrazine requires direct measurement |
| Conditions | Odor thresholds determined in water by a trained sensory panel; 46 pyrazines tested |
Why This Matters
For procurement, selecting an alkoxypyrazine with intrinsically higher potency can reduce the usage level needed in a flavor formula, directly impacting cost‑in‑use and minimizing off‑taste risks from high dosing.
- [1] Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098-1099. https://doi.org/10.1111/j.1365-2621.1986.tb11250.x View Source
